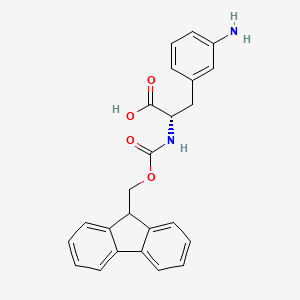
Fmoc-L-Phe(3-NH2)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Phe(3-NH2)-OH is a derivative of phenylalanine, an amino acid, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and an amino group at the 3-position of the phenyl ring. This compound is commonly used in peptide synthesis due to its stability and ease of removal of the Fmoc group under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Phe(3-NH2)-OH typically involves the protection of the amino group of phenylalanine with the Fmoc group, followed by the introduction of an amino group at the 3-position of the phenyl ring. This can be achieved through various synthetic routes, including:
Fmoc Protection: The amino group of phenylalanine is protected using Fmoc chloride in the presence of a base such as sodium carbonate.
Nitration and Reduction: The phenyl ring is nitrated using a nitrating agent like nitric acid, followed by reduction of the nitro group to an amino group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Phe(3-NH2)-OH undergoes various chemical reactions, including:
Oxidation: The amino group at the 3-position can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Nitric acid or other nitrating agents.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Acylated or alkylated derivatives of this compound.
Scientific Research Applications
Fmoc-L-Phe(3-NH2)-OH has a wide range of applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for studying protein-protein interactions.
Drug Development: Employed in the design and synthesis of peptide-based drugs.
Material Science: Used in the development of novel materials with specific properties, such as hydrogels and nanostructures.
Mechanism of Action
The mechanism of action of Fmoc-L-Phe(3-NH2)-OH involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group during the synthesis process and is removed under mild conditions to expose the free amino group for further reactions. The amino group at the 3-position of the phenyl ring can participate in various chemical reactions, contributing to the overall functionality of the synthesized peptide or protein.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Phe(4-NH2)-OH: Similar structure but with the amino group at the 4-position of the phenyl ring.
Fmoc-L-Phe(3-NH-BOC)-OH: Contains a tert-butyloxycarbonyl (BOC) protecting group instead of the Fmoc group.
Fmoc-L-Phe(3-NH-FMOC)-OH: Similar structure with different protecting groups.
Uniqueness
Fmoc-L-Phe(3-NH2)-OH is unique due to the presence of the amino group at the 3-position of the phenyl ring, which allows for specific chemical modifications and reactions that are not possible with other derivatives. This makes it a valuable compound in peptide synthesis and other scientific research applications.
Properties
Molecular Formula |
C24H22N2O4 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(2S)-3-(3-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H22N2O4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14,25H2,(H,26,29)(H,27,28)/t22-/m0/s1 |
InChI Key |
ZNJZSLBSDBNOSV-QFIPXVFZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)N)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Thiazolidinone, 5-[(4-bromo-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12955539.png)


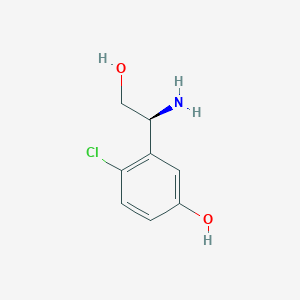



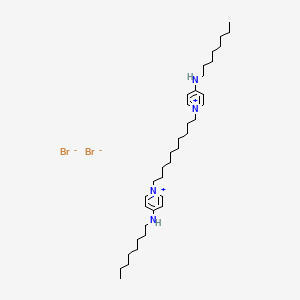
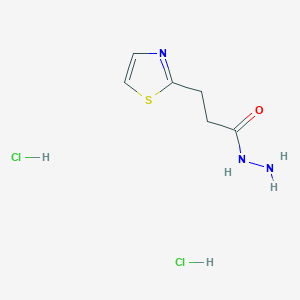
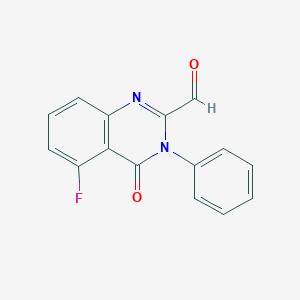

![1,2,3,3a-tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one](/img/structure/B12955591.png)


